molecular formula C11H21N3 B11743964 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine

Cat. No.: B11743964
M. Wt: 195.30 g/mol
InChI Key: FHHUBYHQPOLWGH-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the condensation of 1,3-diketones with hydrazines. For {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine, a possible synthetic route could involve the reaction of 2-methylpropylhydrazine with a suitable 1,3-diketone under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, transition-metal catalysts, or photoredox reactions to enhance efficiency and yield. The use of environmentally friendly methods, such as microwave-assisted synthesis or solvent-free conditions, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the pyrazole ring .

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a 2-methylpropyl group and a propylamine group on the pyrazole ring sets it apart from other pyrazole derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-5-12-6-11-7-13-14(9-11)8-10(2)3/h7,9-10,12H,4-6,8H2,1-3H3

InChI Key

FHHUBYHQPOLWGH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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